molecular formula C17H14N2O4 B595896 Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 138305-20-1

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B595896
CAS No.: 138305-20-1
M. Wt: 310.309
InChI Key: JMWQFEZRVGPQGA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in ethanol under ultrasonic conditions, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Shares a similar core structure but lacks the phenyl group.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar chemical properties.

Uniqueness

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the phenyl group and the naphthyridine core imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(22)13-14(20)12-9-6-10-18-15(12)19(16(13)21)11-7-4-3-5-8-11/h3-10,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQFEZRVGPQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715697
Record name Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138305-20-1
Record name Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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